molecular formula C21H14FNO4 B2885102 benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 1797376-37-4

benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2885102
CAS No.: 1797376-37-4
M. Wt: 363.344
InChI Key: ILNWZUZBWVVYIQ-UHFFFAOYSA-N
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Description

Benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound belonging to the chromeno[2,3-b]pyridine family. This compound features a benzyl group attached to a chromeno[2,3-b]pyridine core, which includes a fluorine atom at the 7-position, a methyl group at the 2-position, and a carboxylate group at the 3-position. The presence of these functional groups makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the chromeno[2,3-b]pyridine core One common approach is the cyclization of a suitable precursor, such as a substituted pyridine derivative, under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow reactors and automated systems can be employed to optimize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms, which may have different chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have diverse applications in research and industry.

Scientific Research Applications

Chemistry: In chemistry, benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study biological processes. Its fluorescence properties make it useful in imaging techniques, allowing scientists to visualize cellular components and track molecular interactions.

Medicine: The compound has shown potential in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices

Mechanism of Action

The mechanism by which benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include binding to the active site of a target protein, altering its activity, and triggering downstream signaling cascades.

Comparison with Similar Compounds

  • Ethyl 7-fluoro-2-methyl-5-oxo-5H-benzopyrano[2,3-b]pyridine-3-carboxylate: This compound is structurally similar but differs in the presence of an ethyl group instead of a benzyl group.

  • N-Benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide: This compound is closely related but features an amide group instead of a carboxylate group.

Uniqueness: Benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

benzyl 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO4/c1-12-15(21(25)26-11-13-5-3-2-4-6-13)10-17-19(24)16-9-14(22)7-8-18(16)27-20(17)23-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNWZUZBWVVYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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